1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate is a complex organic compound that features a unique combination of azetidine and pyrrolidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is known for its strain-driven reactivity The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditionsFinally, the pyrrolidinone moiety is incorporated through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate involves its interaction with molecular targets through various pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The compound’s unique structure enables it to engage in specific interactions with proteins or nucleic acids, leading to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Azetidinyl)benzonitrile: Known for its fluorescence properties and used in photochemical studies.
2-(1-Azetidinyl)ethanol ethanedioate: Utilized in organic synthesis and as a precursor for other compounds.
Uniqueness
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate is unique due to its combination of azetidine and pyrrolidinone moieties, which confer distinct reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
112483-22-4 |
---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C12H18N2O.C2H2O4/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13;3-1(4)2(5)6/h11H,4-10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
MFSZWUDKCKSQTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)N1CC#CCN2CCC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.